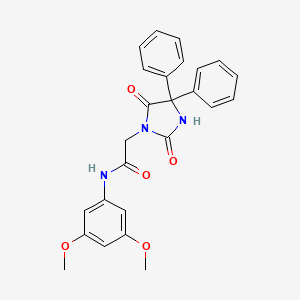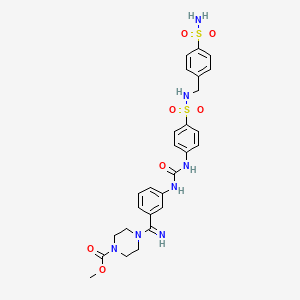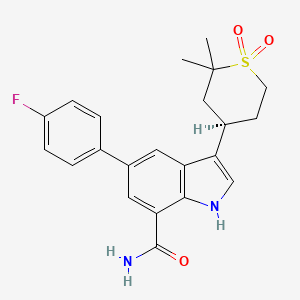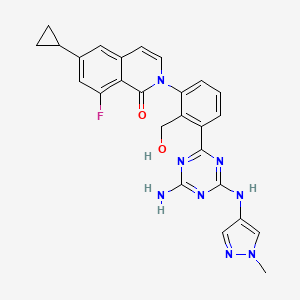
Norendoxifen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norendoxifen, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is a nonsteroidal aromatase inhibitor belonging to the triphenylethylene group. It is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). Unlike tamoxifen, this compound is not a SERM but acts as a potent and selective competitive inhibitor of aromatase (CYP19) with a Ki value of 35 nM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of norendoxifen involves multiple steps, starting from tamoxifen. The process includes demethylation and hydroxylation reactions. The detailed synthetic route involves the following steps:
Demethylation: Tamoxifen undergoes demethylation to form N-desmethyltamoxifen.
Hydroxylation: N-desmethyltamoxifen is further hydroxylated to produce this compound.
Industrial Production Methods: The synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Norendoxifen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used.
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Norendoxifen has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in the study of aromatase inhibitors.
Biology: this compound is studied for its effects on estrogen biosynthesis and its role in hormone regulation.
Medicine: It has potential therapeutic applications in the treatment of estrogen receptor-positive breast cancer due to its potent aromatase inhibitory activity.
Industry: While not widely used industrially, it serves as a lead compound for developing new therapeutic agents
Wirkmechanismus
Norendoxifen exerts its effects by inhibiting the enzyme aromatase (CYP19), which is responsible for converting androgens to estrogens. By competitively binding to the active site of aromatase, this compound prevents the conversion process, thereby reducing estrogen levels. This mechanism is particularly beneficial in treating estrogen receptor-positive breast cancer .
Vergleich Mit ähnlichen Verbindungen
Endoxifen: Another active metabolite of tamoxifen, which also inhibits aromatase but with different potency.
4-Hydroxy-N-desmethyltamoxifen: Similar in structure and function to norendoxifen.
Afimoxifene (4-hydroxytamoxifen): A SERM with both estrogen receptor modulatory and aromatase inhibitory activities.
Comparison: this compound is unique in its dual role as an aromatase inhibitor and its potential to serve as a lead compound for developing new therapeutic agents. Its potency as an aromatase inhibitor (Ki = 35 nM) is higher compared to other tamoxifen metabolites .
Eigenschaften
CAS-Nummer |
1308808-22-1 |
|---|---|
Molekularformel |
C24H25NO2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |
InChI-Schlüssel |
YCQBLTPGQSYLHD-VHXPQNKSSA-N |
Isomerische SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10796854.png)

![2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide](/img/structure/B10796868.png)

![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea](/img/structure/B10796889.png)

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)
![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)
![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)


![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
